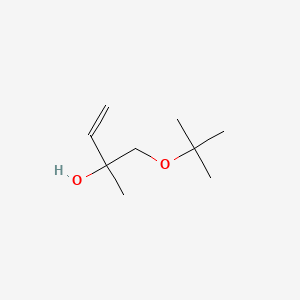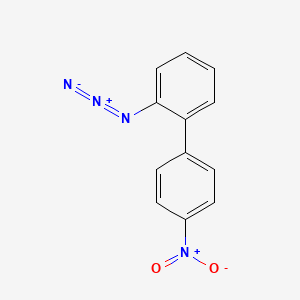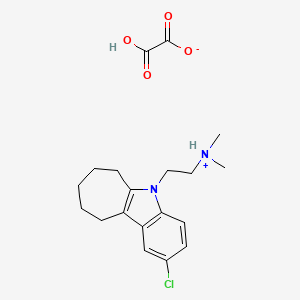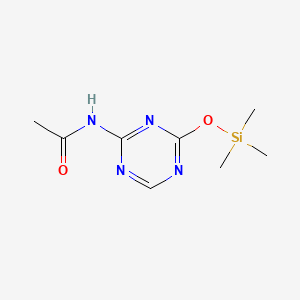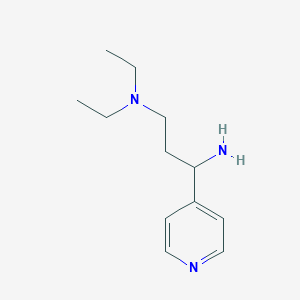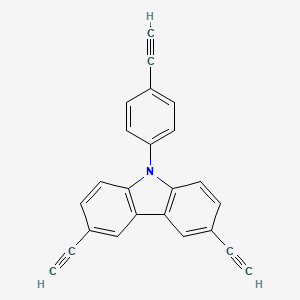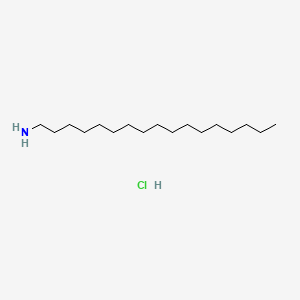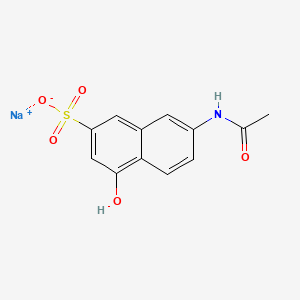![molecular formula C28H43Cl3N4 B13740321 9,9-dimethyl-10-[3-[4-(4-methylpiperazine-1,4-diium-1-yl)piperidin-1-ium-1-yl]propyl]acridine;trichloride CAS No. 28028-11-7](/img/structure/B13740321.png)
9,9-dimethyl-10-[3-[4-(4-methylpiperazine-1,4-diium-1-yl)piperidin-1-ium-1-yl]propyl]acridine;trichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9-dimethyl-10-[3-[4-(4-methylpiperazine-1,4-diium-1-yl)piperidin-1-ium-1-yl]propyl]acridine;trichloride is a complex organic compound with the molecular formula C28H43Cl3N4 and a molecular weight of 542.027. This compound is known for its unique structure, which includes multiple nitrogen atoms and a trichloride component, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of 9,9-dimethyl-10-[3-[4-(4-methylpiperazine-1,4-diium-1-yl)piperidin-1-ium-1-yl]propyl]acridine;trichloride involves several steps. The process typically starts with the preparation of the acridine core, followed by the introduction of the piperidine and piperazine groups. The final step involves the addition of the trichloride component. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the nitrogen-containing groups.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions.
Aplicaciones Científicas De Investigación
9,9-dimethyl-10-[3-[4-(4-methylpiperazine-1,4-diium-1-yl)piperidin-1-ium-1-yl]propyl]acridine;trichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and changes in gene expression.
Comparación Con Compuestos Similares
Compared to other similar compounds, 9,9-dimethyl-10-[3-[4-(4-methylpiperazine-1,4-diium-1-yl)piperidin-1-ium-1-yl]propyl]acridine;trichloride stands out due to its unique structure and the presence of multiple nitrogen atoms. Similar compounds include:
9,9-dimethylacridine derivatives: These compounds share the acridine core but differ in the substituents attached to the nitrogen atoms.
Piperidine and piperazine derivatives: These compounds have similar nitrogen-containing rings but lack the acridine core.
This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
28028-11-7 |
|---|---|
Fórmula molecular |
C28H43Cl3N4 |
Peso molecular |
542.0 g/mol |
Nombre IUPAC |
9,9-dimethyl-10-[3-[4-(4-methylpiperazine-1,4-diium-1-yl)piperidin-1-ium-1-yl]propyl]acridine;trichloride |
InChI |
InChI=1S/C28H40N4.3ClH/c1-28(2)24-9-4-6-11-26(24)32(27-12-7-5-10-25(27)28)16-8-15-30-17-13-23(14-18-30)31-21-19-29(3)20-22-31;;;/h4-7,9-12,23H,8,13-22H2,1-3H3;3*1H |
Clave InChI |
ZZFURNJJNSTIHX-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)CCC[NH+]4CCC(CC4)[NH+]5CC[NH+](CC5)C)C.[Cl-].[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




